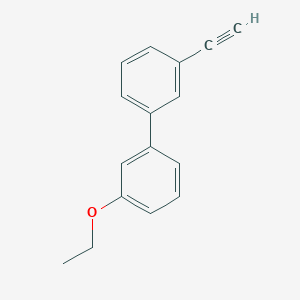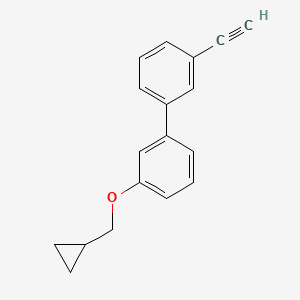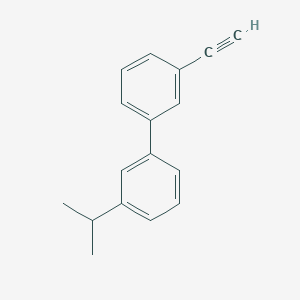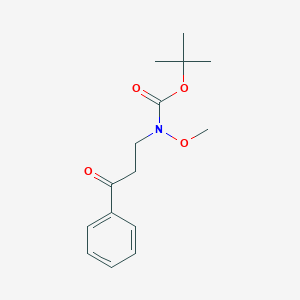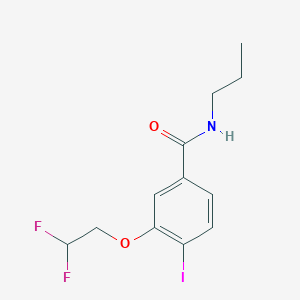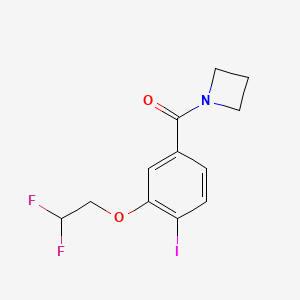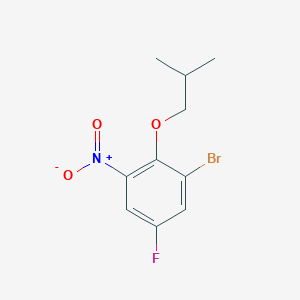
tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate
Vue d'ensemble
Description
Tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H18BrNO2 and its molecular weight is 336.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enolates and Chiral Auxiliaries : It is used for research in enolates and chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).
Organic Photovoltaic Materials : As a new donor building block, it aids in the production of organic photovoltaic materials (Chmovzh & Rakitin, 2021).
Enantioselective Synthesis : It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues (Ober, Marsch, Harms, & Carell, 2004).
Protected Amino Acids : The tert-butyl carbamate reaction provides access to protected amino acids through a one-pot Curtius rearrangement (Lebel & Leogane, 2005).
Biologically Active Compounds : It acts as an important intermediate in compounds like omisertinib (AZD9291), a biologically active molecule (Zhao, Guo, Lan, & Xu, 2017).
Diels-Alder Reactions : Used in Diels-Alder reactions, particularly in the creation of 2-amidofurans as Diels-Alder adducts (Padwa, Brodney, & Lynch, 2003).
Hydrogen Bond Studies : It is utilized in the study of strong and weak hydrogen bonds in carbamate derivatives (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Synthon Source : Acts as a source of the MeNHCH2 synthon, important in chemical syntheses (Guijarro, Ortiz, & Yus, 1996).
Chiral Amino Carbonyl Synthesis : Involved in the synthesis of chiral amino carbonyl compounds using the asymmetric Mannich reaction (Yang, Pan, & List, 2009).
N-(chloromethyl) Carbamate Functionalization : Used in the lithiation of a N-(chloromethyl) carbamate to create functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Cytotoxic Activity : An intermediate, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, shows cytotoxic activity against various human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Crystal Structure Studies : New members of isostructural compounds for studying simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Synthetic Efficiency : Involved in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, emphasizing simplicity, cost efficiency, yield, and purification procedure (Li, Mei, Gao, Li, Yan, & Che, 2015).
Enantioselective Catalysis : Used in rhodium-catalyzed enantioselective additions to prepare specific carbamate compounds (Storgaard & Ellman, 2009).
Deprotection Reagent : Aqueous phosphoric acid is effective for deprotection of tert-butyl carbamates, preserving stereochemical integrity and offering good selectivity (Li et al., 2006).
High-Yield Lithiation : Used in the high-yield lithiation of specific urea and carbamate compounds (Smith, El‐Hiti, & Alshammari, 2013).
Antibacterial Activity Study : Synthesized bioorganometallics showed no promising antibacterial activity against various bacterial strains (Patra, Merz, & Metzler‐Nolte, 2012).
Ozonation in Water Treatment : Used in studying the oxidation of MTBE by conventional ozonation and advanced oxidation processes (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Drug Development Intermediate : The epoxyketone fragment is a significant synthetic intermediate in the development of drugs like carfilzomib (Qiu, Xia, & Sun, 2019).
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromonaphthalen-1-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-8-9-14(17)13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDQRJZSJQPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C2=CC=CC=C12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




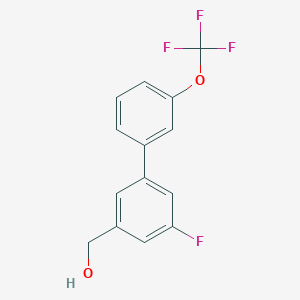
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)
